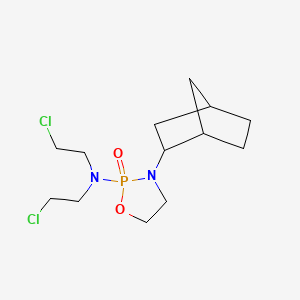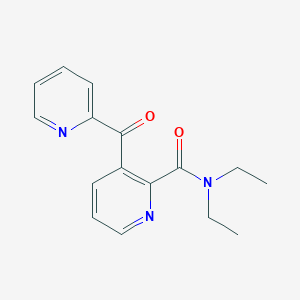![molecular formula C14H10N4O8S B14449812 N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide CAS No. 74834-86-9](/img/structure/B14449812.png)
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide is a complex organic compound with the molecular formula C14H10N4O8S This compound is known for its unique structural features, which include multiple nitro groups and a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide typically involves multiple steps. One common method starts with the nitration of 2,4-dinitrophenylhydrazine to introduce nitro groups. This is followed by the formation of a sulfanyl linkage through a nucleophilic substitution reaction with a suitable thiol compound. The final step involves the formylation of the resulting intermediate to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which may contribute to the compound’s antimicrobial and anticancer activities. The sulfanyl group can also interact with thiol-containing enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.
S-(2,4-Dinitrophenyl)glutathione: A compound with similar nitro and sulfanyl functionalities, used in biochemical studies.
Uniqueness
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide is unique due to its combination of nitro, methoxy, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in research and industry, setting it apart from simpler related compounds.
特性
CAS番号 |
74834-86-9 |
|---|---|
分子式 |
C14H10N4O8S |
分子量 |
394.32 g/mol |
IUPAC名 |
N-[2-(2,4-dinitrophenyl)sulfanyl-4-methoxy-6-nitrophenyl]formamide |
InChI |
InChI=1S/C14H10N4O8S/c1-26-9-5-11(18(24)25)14(15-7-19)13(6-9)27-12-3-2-8(16(20)21)4-10(12)17(22)23/h2-7H,1H3,(H,15,19) |
InChIキー |
DULUXSJHHXJGCD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


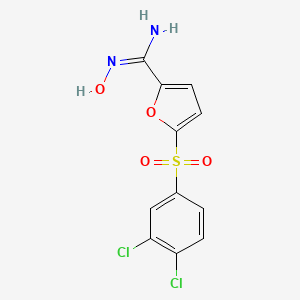
![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

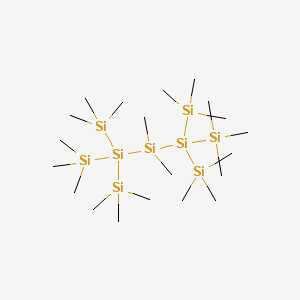
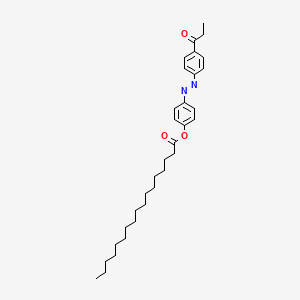
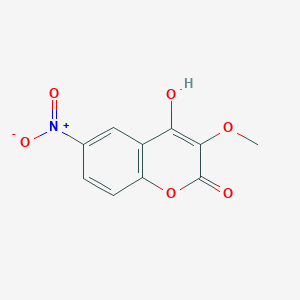
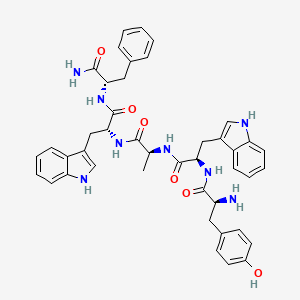
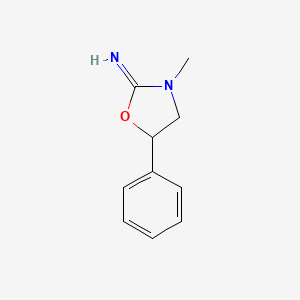
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
